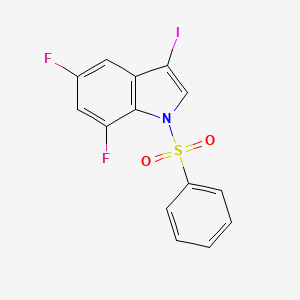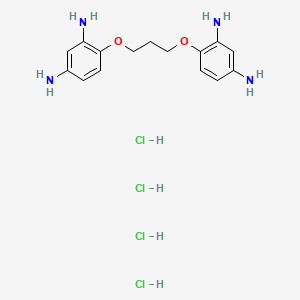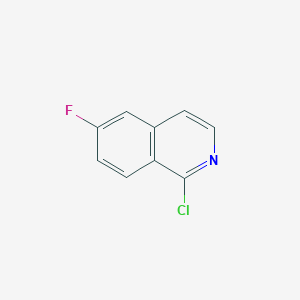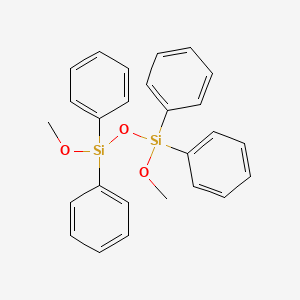
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole
概要
説明
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Iodination: The 3-position iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).
Phenylsulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenylsulfonyl group.
Reduction: Reduction reactions could target the iodine substituent or the sulfonyl group.
Substitution: The fluorine and iodine atoms can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution at the iodine position could yield various substituted indoles.
科学的研究の応用
5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylsulfonyl group could enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
5,7-Difluoroindole: Lacks the iodine and phenylsulfonyl groups.
3-Iodoindole: Lacks the fluorine and phenylsulfonyl groups.
1-Phenylsulfonylindole: Lacks the fluorine and iodine substituents.
Uniqueness
The combination of fluorine, iodine, and phenylsulfonyl groups in 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its simpler analogs.
特性
IUPAC Name |
1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBTMPMUUCYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621501 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500139-01-5 | |
| Record name | 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)







